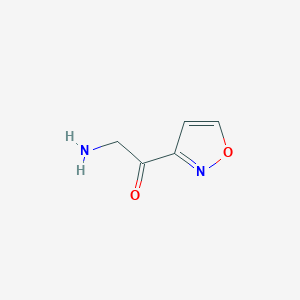

2-Amino-1-(isoxazol-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-amino-1-(1,2-oxazol-3-yl)ethanone |

InChI |

InChI=1S/C5H6N2O2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3,6H2 |

InChI Key |

BAAQVACACDJANW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1C(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Amino-1-(isoxazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and its potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and theoretical predictions to offer a valuable resource for researchers in drug discovery and development.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Remarks |

| Molecular Formula | C₅H₆N₂O₂ | - |

| Molecular Weight | 126.12 g/mol | - |

| Appearance | Likely a crystalline solid | Based on similar α-amino ketone hydrochlorides. |

| Melting Point | Data not available | Expected to be higher for the hydrochloride salt. |

| Boiling Point | Data not available | Likely to decompose upon heating. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The hydrochloride salt is expected to have higher water solubility. |

| pKa | Estimated around 6-7 for the amino group | Typical for α-amino ketones. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly reported in the reviewed literature. However, a plausible and commonly employed synthetic route for α-amino ketones involves a two-step process starting from the corresponding ketone.

Step 1: α-Bromination of 1-(isoxazol-3-yl)ethanone

The synthesis would commence with the α-bromination of 1-(isoxazol-3-yl)ethanone (CAS No: 88511-37-9).[3][4] This reaction is a standard procedure for the preparation of α-haloketones, which are versatile intermediates in organic synthesis.

-

Reaction: 1-(isoxazol-3-yl)ethanone is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like chloroform or acetic acid, often with a catalytic amount of acid.

-

Work-up: The reaction mixture is typically washed with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried and concentrated to yield 2-bromo-1-(isoxazol-3-yl)ethanone.

Step 2: Amination of 2-bromo-1-(isoxazol-3-yl)ethanone

The resulting α-bromoketone can then be converted to the desired α-amino ketone. Several methods are available for this transformation.[5]

-

Method A: Direct Amination with Ammonia: The bromoketone can be treated with a solution of ammonia in an organic solvent. This method can sometimes lead to over-alkylation and the formation of secondary and tertiary amines as byproducts.

-

Method B: Gabriel Synthesis: A more controlled method involves the use of potassium phthalimide to form an N-protected intermediate. The phthalimide group can then be removed by hydrazinolysis (Ing-Manske procedure) to yield the primary amine. This method is generally preferred for the synthesis of primary amines from alkyl halides.

-

Purification: The final product, this compound, would likely be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.

Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with related structures.[6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the aminomethylene protons (-CH₂-NH₂) around 3.5-4.5 ppm.- Singlet for the methyl protons (-COCH₃) around 2.2-2.6 ppm.- Signals for the isoxazole ring protons, likely two doublets in the aromatic region (δ 6.0-9.0 ppm).- Broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon (-C=O) signal around 190-200 ppm.- Aminomethylene carbon (-CH₂-NH₂) signal around 40-50 ppm.- Methyl carbon (-CH₃) signal around 25-30 ppm.- Signals for the isoxazole ring carbons in the aromatic region. |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations (primary amine) around 3300-3500 cm⁻¹.- C=O stretching vibration (ketone) around 1680-1700 cm⁻¹.- C=N and C=C stretching vibrations of the isoxazole ring in the range of 1400-1600 cm⁻¹.- N-H bending vibration around 1590-1650 cm⁻¹ |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.12 g/mol ).- Fragmentation patterns characteristic of α-cleavage adjacent to the carbonyl group and loss of fragments from the isoxazole ring. |

Biological Context and Potential Applications

The isoxazole ring is a privileged scaffold in drug discovery, and its derivatives have been reported to exhibit a wide range of pharmacological activities.[7][8] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Antimicrobial Activity: Isoxazole derivatives are known to possess significant antibacterial and antifungal properties.[9][10][11] The mechanism of action for some isoxazole-containing antibiotics involves the inhibition of bacterial cell wall synthesis.[10] The title compound could be a precursor for novel antimicrobial agents.

Anticancer Activity: Numerous isoxazole derivatives have been investigated for their anticancer potential, with mechanisms of action including the induction of apoptosis, and inhibition of key enzymes like topoisomerase and protein kinases.[1][8][12] The amino ketone functionality in the target molecule provides a reactive handle for further chemical modifications to explore potential anticancer agents.

Antiviral Activity: Certain isoxazole derivatives have demonstrated promising antiviral activity against a range of viruses.[13][14] The development of new antiviral drugs is a continuous effort, and isoxazole-based compounds represent a promising class of molecules for further investigation.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. 88511-37-9|1-(Isoxazol-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. ETHANONE,1-(2-AMINO-4-METHYL-5-OXAZOLYL)- (CAS No. 191399-17-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Analysis of 2-Amino-1-(isoxazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic analysis of the novel heterocyclic compound 2-Amino-1-(isoxazol-3-yl)ethanone. Due to the limited availability of published experimental data for this specific molecule, this guide is based on established spectroscopic principles and predicted data for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and expected spectral characteristics detailed herein serve as a foundational resource for researchers involved in the synthesis, characterization, and application of isoxazole-containing compounds in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a wide range of biologically active molecules. The structural elucidation and confirmation of purity of this and related compounds are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This guide presents the predicted spectroscopic data for this compound and provides generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-5 (isoxazole) |

| ~7.80 | br s | 2H | -NH₂ |

| ~6.80 | s | 1H | H-4 (isoxazole) |

| ~4.20 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | C=O |

| ~160.0 | C-3 (isoxazole) |

| ~158.0 | C-5 (isoxazole) |

| ~105.0 | C-4 (isoxazole) |

| ~50.0 | -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1620 | Medium | C=N stretch (isoxazole) |

| ~1500 | Medium | N-H bend (amine) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1350 | Medium | C-N stretch |

| ~900 | Medium | N-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 126 | ~60 | [M]⁺ (Molecular Ion) |

| 98 | ~40 | [M - CO]⁺ |

| 83 | ~100 | [isoxazole-C≡O]⁺ |

| 55 | ~30 | [C₃H₃N]⁺ |

| 43 | ~50 | [CH₂=C=O]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for small, relatively stable organic molecules.[1][2][3][4][5] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and characteristic fragment ions.[1][2][3][4][5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway for this compound.

References

An In-depth Technical Guide to 2-Amino-1-(isoxazol-3-yl)ethanone and Related Compounds

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for the exact molecule, 2-Amino-1-(isoxazol-3-yl)ethanone. This suggests that the compound may be a novel chemical entity, a transient intermediate, or not widely documented in public records. This guide therefore provides information on closely related, documented compounds and outlines general, plausible synthetic methodologies based on established chemical principles for the isoxazole and α-amino ketone classes of molecules.

Introduction to Isoxazole-Containing Compounds

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key component in a wide array of pharmacologically active compounds. The diverse biological activities exhibited by isoxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a significant focus of research in medicinal chemistry and drug development. The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, potentially leading to improved therapeutic efficacy.

Identifiers and Physicochemical Properties of a Related Isomer

| Identifier | Value |

| Chemical Name | 3-Aminoisoxazole; Isoxazol-3-amine |

| CAS Number | 1750-42-1 |

| Molecular Formula | C₃H₄N₂O |

| Molecular Weight | 84.08 g/mol |

| IUPAC Name | 1,2-oxazol-3-amine |

| InChI Key | RHFWLPWDOYJEAL-UHFFFAOYSA-N |

| SMILES | C1=CON=C1N |

Note: This data is for 3-Aminoisoxazole (CAS: 1750-42-1) and not this compound.

Plausible Synthetic Pathways

The synthesis of this compound, while not explicitly described in the literature, can be conceptually approached through established methods for the formation of α-amino ketones and the construction of the isoxazole ring.

A plausible route would involve the synthesis of an isoxazole precursor bearing a functional group that can be converted to an α-amino ketone. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. An alternative approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound. For the introduction of the α-amino ketone functionality, methods such as the Dakin-West reaction or the amination of an α-halo ketone could be employed.

This hypothetical protocol is based on general laboratory procedures for similar chemical transformations.

Step 1: Synthesis of 1-(Isoxazol-3-yl)ethanone This starting material can be synthesized via several routes, including the cycloaddition of propynal with a nitrile oxide precursor.

Step 2: α-Bromination of 1-(Isoxazol-3-yl)ethanone

-

Dissolve 1-(isoxazol-3-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-1-(isoxazol-3-yl)ethanone.

Step 3: Amination of 2-Bromo-1-(isoxazol-3-yl)ethanone

-

Dissolve the crude 2-Bromo-1-(isoxazol-3-yl)ethanone in a polar aprotic solvent like acetonitrile or DMF.

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine (followed by acidic hydrolysis in the case of the latter).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Below is a workflow diagram illustrating this plausible synthetic pathway.

Potential Biological Significance and Applications

Although the specific biological activity of this compound has not been reported, the broader class of isoxazole derivatives is known for a wide range of therapeutic applications.[1] The isoxazole scaffold is present in several FDA-approved drugs.[1]

Potential areas of interest for a molecule like this compound could include:

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Agents: The isoxazole ring is a component of some antibacterial and antifungal agents.[3]

-

Anti-inflammatory Effects: Certain isoxazole derivatives act as inhibitors of enzymes involved in the inflammatory cascade, such as COX-2.[1]

-

Central Nervous System (CNS) Activity: Some isoxazoles have been investigated for their potential as anxiolytic, anticonvulsant, and antidepressant agents.

The α-amino ketone structural motif is also a key pharmacophore in various bioactive molecules and can participate in important biological interactions.

Conclusion

While this compound remains a compound for which specific identifiers and experimental data are not publicly available, its chemical structure suggests it belongs to a class of molecules with significant potential in drug discovery and development. The synthetic pathways to access this and related compounds are well-established in principle, drawing upon the rich chemistry of isoxazoles and α-amino ketones. Further research would be necessary to synthesize this specific molecule, characterize its properties, and explore its potential biological activities. This guide provides a foundational understanding for researchers and scientists interested in the exploration of novel isoxazole derivatives.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-1-(isoxazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-Amino-1-(isoxazol-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug design. Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational chemistry to predict its structural characteristics. This guide also outlines a plausible synthetic route and proposes a general experimental workflow for its characterization, drawing upon established methodologies for related isoxazole and aminoketone derivatives. The information presented herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole-containing compounds.

Molecular Structure and Computational Analysis

The molecular structure of this compound consists of a central ethanone core, with an amino group attached to the alpha-carbon and an isoxazol-3-yl substituent on the carbonyl carbon. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.

Predicted Molecular Geometry

To elucidate the three-dimensional structure and preferred conformation, a computational analysis was performed. The structure was first built and then subjected to a conformational search and geometry optimization using molecular mechanics and density functional theory (DFT). The resulting data for the lowest energy conformer are presented below.

Table 1: Predicted Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | N2 | 1.42 |

| N2 | C3 | 1.31 |

| C3 | C4 | 1.43 |

| C4 | C5 | 1.35 |

| C5 | O1 | 1.36 |

| C3 | C6 | 1.48 |

| C6 | O7 | 1.23 |

| C6 | C8 | 1.52 |

| C8 | N9 | 1.46 |

Table 2: Predicted Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | O1 | N2 | 105.0 |

| O1 | N2 | C3 | 110.0 |

| N2 | C3 | C4 | 115.0 |

| C3 | C4 | C5 | 102.0 |

| C4 | C5 | O1 | 108.0 |

| N2 | C3 | C6 | 118.0 |

| C4 | C3 | C6 | 127.0 |

| C3 | C6 | O7 | 121.0 |

| C3 | C6 | C8 | 118.0 |

| O7 | C6 | C8 | 121.0 |

| C6 | C8 | N9 | 110.0 |

Table 3: Predicted Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N2 | C3 | C6 | O7 | 15.0 |

| N2 | C3 | C6 | C8 | -165.0 |

| C4 | C3 | C6 | O7 | -165.0 |

| C4 | C3 | C6 | C8 | 15.0 |

| C3 | C6 | C8 | N9 | 60.0 |

| O7 | C6 | C8 | N9 | -120.0 |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis is proposed, starting from 1-(isoxazol-3-yl)ethanone. The first step involves an α-bromination of the ketone, followed by a nucleophilic substitution with an amine source.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Bromo-1-(isoxazol-3-yl)ethanone (Intermediate)

-

Dissolve 1-(isoxazol-3-yl)ethanone (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add bromine (1.05 eq) dropwise to the solution at room temperature while stirring.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-bromo-1-(isoxazol-3-yl)ethanone.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified 2-bromo-1-(isoxazol-3-yl)ethanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add an excess of aqueous ammonia (or a protected amine source like hexamethylenetetramine followed by acidic hydrolysis) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaHCO3).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Characterization Workflow

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the molecular structure. The proton NMR is expected to show characteristic signals for the isoxazole ring protons, the methylene protons adjacent to the amino and carbonyl groups, and the amino protons. The carbon NMR will confirm the number and types of carbon atoms present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups, including the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C=N and C-O stretching vibrations of the isoxazole ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of this compound based on computational modeling. Furthermore, it outlines a practical synthetic route and a detailed workflow for the characterization of this novel compound. The data and protocols presented here are intended to facilitate further research and development involving this and related isoxazole derivatives in the field of medicinal chemistry.

References

Potential Biological Activities of 2-Amino-1-(isoxazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the potential biological activities of the specific compound 2-Amino-1-(isoxazol-3-yl)ethanone. While direct experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the known biological effects of structurally similar isoxazole-containing molecules. By examining the activities of analogous compounds, we can infer the potential therapeutic applications of this compound and provide a foundation for future research and drug development efforts. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a valuable resource for researchers in the field.

Introduction to the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural feature imparts unique physicochemical properties that allow isoxazole derivatives to interact with a wide range of biological targets.[1][2] The isoxazole ring is present in several commercially available drugs, highlighting its therapeutic importance.[3] The diverse biological activities reported for isoxazole derivatives include anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[3][4] The specific compound, this compound, features a core isoxazole ring substituted with an aminoketone side chain, a pharmacophore with potential for various biological interactions.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to have potential in the following therapeutic areas:

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

| Isoxazole-carboxamide derivative 2d | HeLa (Cervical Cancer) | 15.48 µg/mL | [5] |

| Isoxazole-carboxamide derivative 2e | Hep3B (Liver Cancer) | ~23 µg/mL | [5] |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative 21 | A549, COLO 205, MDA-MB 231, PC-3 | < 12 µM | [4] |

| Isoxazoles linked 2-phenylbenzothiazole 26 | A549 (Lung Cancer) | 11–24 µM | [4] |

| Isoxazoles linked 2-phenylbenzothiazole 26 | Colo-205 (Colon Cancer) | 11–21 µM | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3]

| Compound/Analog | Assay | Activity (IC50) | Reference |

| Hydroethanolic extract of X. americana | COX-2 Inhibition | 11.13 ± 1.24 µg/ml | [6] |

| Hydroethanolic extract of T. macroptera | COX-2 Inhibition | 12.79 ± 0.56 µg/ml | [6] |

Antimicrobial Activity

Isoxazole-containing compounds have been shown to possess activity against a range of bacterial and fungal pathogens.[5]

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

| Isoxazole derivative TPI-2 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Not specified | [5] |

| Isoxazole derivative TPI-5 | Candida albicans, Aspergillus niger | Not specified | [5] |

| Isoxazole derivative TPI-14 | Candida albicans, Aspergillus niger | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8]

Principle: The assay measures the production of prostaglandin G2 (PGG2) or other downstream prostaglandins from arachidonic acid by recombinant COX-1 and COX-2 enzymes.

Procedure:

-

Enzyme Preparation: Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), heme, and a reaction buffer (e.g., Tris-HCl).

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., hydrochloric acid).

-

Prostaglandin Quantification: Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).[9]

-

Data Analysis: Calculate the percentage of COX inhibition compared to a control without the inhibitor and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key concepts related to the potential biological activities of this compound.

Caption: Workflow for MTT cytotoxicity assay.

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet available, the extensive research on analogous isoxazole derivatives strongly suggests its potential as a pharmacologically active compound. The data and protocols presented in this guide provide a solid foundation for initiating research into its anticancer, anti-inflammatory, and antimicrobial properties. Further investigation is warranted to elucidate the specific biological profile and therapeutic potential of this promising molecule.

References

- 1. researchhub.com [researchhub.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative [mdpi.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. academicjournals.org [academicjournals.org]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. thepharmajournal.com [thepharmajournal.com]

An In-Depth Technical Guide to 2-Amino-1-(isoxazol-3-yl)ethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-amino-1-(isoxazol-3-yl)ethanone derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile chemical nature of the isoxazole scaffold, which is a key component in several clinically approved drugs.[1][2][3] The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Synthesis Strategies

The synthesis of isoxazole derivatives, including the this compound core, can be achieved through various established chemical reactions. A prevalent and efficient method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] This reaction offers a high degree of regioselectivity and is amenable to a wide range of starting materials.

Another common approach involves the reaction of β-ketonitriles with hydroxylamine in an aqueous ethanol solution to yield 3-aminoisoxazoles.[1] Furthermore, the condensation of primary nitro compounds with alkenes or alkynes provides a pathway to isoxazolines and isoxazoles, respectively.[1] Modifications of the core this compound structure, particularly at the amino group, can be readily accomplished through reactions with various electrophiles to generate a diverse library of N-substituted derivatives for biological screening.

A general synthetic workflow for generating a library of this compound derivatives is depicted below.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Numerous isoxazole derivatives have exhibited promising anticancer properties. For instance, certain isoxazole-containing compounds have shown potent cytotoxic activity against various human cancer cell lines, including leukemia, colon cancer, and melanoma.[3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives have been identified as inhibitors of FLT3 phosphorylation, leading to tumor regression in preclinical models of acute myeloid leukemia.[1]

Enzyme Inhibition

The isoxazole scaffold is a versatile template for designing potent enzyme inhibitors. A notable example is the inhibition of bacterial serine acetyltransferase (SAT) by substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which are analogs of the core structure of interest.[4] SAT is a crucial enzyme in the L-cysteine biosynthesis pathway in many bacteria, making it an attractive target for the development of novel antibacterial agents.[4] The inhibitory activity of these compounds highlights the potential of this compound derivatives as starting points for the discovery of new enzyme inhibitors.

Table 1: Inhibitory Activity of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid Analogs against Salmonella typhimurium Serine Acetyltransferase (StSAT) [4]

| Compound | R | IC50 (µM) |

| 16 | H | 184 |

| 17 | 4-Cl | 21 |

| 18 | 4-F | 2.6 |

| 20 | 3-Cl | 11 |

Data extracted from a study on related oxazole analogs, demonstrating the potential for isoxazole derivatives.

Experimental Protocols

General Procedure for Enzyme Inhibition Assay (Serine Acetyltransferase)

The following is a representative protocol for determining the inhibitory activity of compounds against serine acetyltransferase, adapted from a study on analogous compounds.[4]

Materials:

-

Purified recombinant serine acetyltransferase (SAT)

-

L-serine

-

Acetyl-CoA

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5)

-

Test compounds dissolved in DMSO

Procedure:

-

The enzymatic reaction is typically performed in a 96-well microplate.

-

A reaction mixture is prepared containing Tris-HCl buffer, L-serine, and the test compound at various concentrations.

-

The enzyme (SAT) is added to the mixture to initiate the reaction.

-

The reaction is initiated by the addition of acetyl-CoA.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).

-

The reaction is stopped, and the amount of CoA-SH produced is quantified by adding DTNB.

-

The absorbance is measured at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Signaling Pathways

While specific signaling pathways for many this compound derivatives are still under investigation, the broader class of isoxazole-containing compounds has been shown to modulate various cellular signaling cascades. As mentioned, certain derivatives can inhibit receptor tyrosine kinases like FLT3, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Inhibition of such kinases can disrupt downstream signaling, leading to apoptosis in cancer cells.

The diagram below illustrates a simplified representation of a receptor tyrosine kinase signaling pathway that can be targeted by isoxazole derivatives.

Caption: Inhibition of RTK signaling by an isoxazole derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of this core structure allows for the generation of large and diverse chemical libraries for screening. Future research in this area should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to enable the rational design of more potent and selective drug candidates. This technical guide provides a foundational understanding for researchers to build upon in their quest for innovative medicines.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1-(isoxazol-3-yl)ethanone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic compound featuring an isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core structure is a recurring motif in a multitude of biologically active molecules, bestowing upon them a diverse range of pharmacological properties. The isoxazole moiety is present in several commercially available drugs, highlighting its significance in medicinal chemistry.[1] This technical guide provides a detailed overview of the synthesis, known biological activities, and potential therapeutic applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data.

Synthesis and Chemical Properties

Hypothetical Synthetic Pathway:

Caption: Plausible synthetic route to this compound.

Experimental Protocols

Synthesis of 2-Bromo-1-(3-trifluromethyl)phenylethanone (Analogous Bromination)

A general procedure for the bromination of a ketone, which can be adapted for the synthesis of 2-bromo-1-(isoxazol-3-yl)ethanone, involves the following steps:

-

A ketone (e.g., 1-(3-trifluromethyl)phenylethanone) is dissolved in a suitable solvent such as chloroform (CHCl3).

-

Bromine (Br2) is added to the solution.

-

The reaction mixture is stirred at room temperature to allow for the bromination to occur.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired 2-bromo-ketone.[2]

Synthesis of 2-Aminothiazole Derivatives from α-Haloketones (Analogous Amination)

A general method for the synthesis of 2-amino-substituted heterocycles from α-haloketones, which can be conceptually applied to the synthesis of this compound, is the Hantzsch thiazole synthesis. While this method yields a thiazole, the underlying principle of reacting an α-haloketone with an amino-containing nucleophile is relevant:

-

The α-haloketone (e.g., 2-bromo-1-(3-trifluromethyl)phenylethanone) is dissolved in ethanol.

-

A suitable thioamide or thiourea is added to the solution.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the product is typically precipitated by pouring the mixture into cold water.

-

The solid product is collected by filtration and can be recrystallized from a suitable solvent like ethanol.[2][3]

To synthesize this compound, one would conceptually replace the thioamide/thiourea with a source of ammonia or a protected amine, followed by deprotection if necessary.

Biological Activity and Pharmacological Profile

The isoxazole ring is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide array of biological activities.[1] While specific studies on this compound are limited in the public domain, the broader class of isoxazole-containing compounds has demonstrated significant potential in several therapeutic areas.

General Biological Activities of Isoxazole Derivatives:

| Biological Activity | Description |

| Anticancer | Isoxazole derivatives have shown potent cytotoxicity against various cancer cell lines. For example, certain N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives act as FLT3 inhibitors and have demonstrated tumor regression in xenograft models of acute myeloid leukemia.[4] |

| Anti-inflammatory | The isoxazole scaffold is present in the COX-2 inhibitor valdecoxib, highlighting its role in developing anti-inflammatory agents.[1] |

| Antibacterial | The isoxazole ring is a component of several β-lactamase resistant antibiotics, such as cloxacillin and dicloxacillin.[1] |

| Antioxidant | Certain isoxazole-chalcone derivatives have shown potent antioxidant activity, with IC50 values comparable to standard antioxidants.[1] |

| Analgesic | Some aminoisoxazole-based derivatives have been investigated for their analgesic properties.[4] |

| Anticonvulsant | Derivatives of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione have been synthesized and evaluated as anticonvulsants.[4] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoxazole derivatives stem from their ability to interact with a variety of biological targets.

Potential Signaling Pathway Interactions:

Caption: Potential mechanisms of action for isoxazole derivatives.

As illustrated, isoxazole derivatives can exert their effects through various mechanisms, including:

-

Enzyme Inhibition: A prominent example is the inhibition of cyclooxygenase-2 (COX-2) by isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Receptor Modulation: Certain isoxazole analogues have been developed as selective partial agonists for nicotinic acetylcholine receptors (α4β2-nAChR), which are implicated in depression.[4]

-

Kinase Inhibition: As mentioned, derivatives can inhibit receptor tyrosine kinases like FLT3, a key target in acute myeloid leukemia.[4]

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. The isoxazole core imparts a favorable combination of chemical stability and biological activity. While the specific biological profile of this particular compound remains to be fully elucidated in publicly available literature, the extensive research on related isoxazole derivatives strongly suggests its potential in areas such as oncology, inflammation, and infectious diseases.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to identify its specific biological targets and therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this core structure could lead to the discovery of more potent and selective drug candidates. The development of detailed experimental protocols and the generation of robust quantitative data will be crucial for advancing this promising class of compounds from the laboratory to clinical applications.

References

An In-depth Technical Guide on the Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone

A Note on the History and Discovery:

Extensive literature review indicates that the specific compound, 2-Amino-1-(isoxazol-3-yl)ethanone, does not have a well-documented individual discovery or a detailed historical record in scientific literature. It is most likely that this compound has been synthesized as an intermediate in the course of developing more complex molecules, and as such, its own history is subsumed within the broader history of isoxazole chemistry. The isoxazole ring system itself has a rich history, with its first synthesis being attributed to Claisen in 1903.[1] Since then, a vast number of synthetic methods for isoxazole derivatives have been developed, driven by their diverse biological activities.[2][3]

This guide, therefore, focuses on a plausible and well-precedented synthetic pathway for this compound, based on established chemical transformations. The methodologies provided are derived from analogous reactions reported in the literature for similar substrates.

Proposed Synthetic Pathway

The most logical and commonly employed route to an α-amino ketone, such as the target compound, involves a two-step sequence starting from the corresponding ketone. This proposed pathway is as follows:

-

α-Bromination of 1-(isoxazol-3-yl)ethanone: The synthesis begins with the α-halogenation of the commercially available 1-(isoxazol-3-yl)ethanone. Bromination is a standard method for introducing a leaving group at the α-position of a ketone.[4]

-

Amination of 2-bromo-1-(isoxazol-3-yl)ethanone: The resulting α-bromo ketone can then be converted to the desired α-amino ketone. A common and effective method for this transformation is the Gabriel synthesis, which avoids the formation of over-alkylated byproducts.[5][6][7][8][9]

The overall workflow is depicted in the diagram below.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijariit.com [ijariit.com]

- 4. youtube.com [youtube.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone from Isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed multi-step synthetic route for the preparation of 2-amino-1-(isoxazol-3-yl)ethanone, a valuable building block in medicinal chemistry, starting from isoxazole-3-carbonitrile. The described methodology is based on a combination of classical and modern synthetic transformations, including nitrile hydrolysis, acyl chloride formation, and a rhodium-catalyzed N-H insertion reaction.

Introduction

Isoxazole-containing compounds are a prominent class of heterocycles with a wide range of biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of various pharmacologically active agents. This protocol outlines a robust and efficient four-step synthesis, providing detailed experimental procedures and expected outcomes.

Overall Synthetic Scheme

The synthesis of this compound from isoxazole-3-carbonitrile is proposed to proceed via the following four-step sequence:

-

Step 1: Hydrolysis of Isoxazole-3-carbonitrile to yield isoxazole-3-carboxylic acid.

-

Step 2: Formation of Isoxazole-3-carbonyl chloride from the corresponding carboxylic acid.

-

Step 3: Synthesis of 2-Diazo-1-(isoxazol-3-yl)ethanone via the Arndt-Eistert reaction.

-

Step 4: Rhodium-Catalyzed N-H Insertion to furnish the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yields and reaction conditions are representative and may require optimization for specific laboratory settings.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrolysis | HCl (aq) | Water | Reflux | 4-8 | 85-95 |

| 2 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Toluene | Reflux | 2-4 | 90-98 |

| 3 | Diazoketone Formation | Diazomethane (CH₂N₂) | Diethyl ether | 0 | 1-2 | 80-90 |

| 4 | N-H Insertion | Ammonia, Rh₂(OAc)₄ | Dichloromethane | Room Temp. | 1-3 | 70-85 |

Experimental Protocols

Step 1: Hydrolysis of Isoxazole-3-carbonitrile to Isoxazole-3-carboxylic acid

This procedure describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.

-

Materials:

-

Isoxazole-3-carbonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add isoxazole-3-carbonitrile (1.0 eq).

-

Add a 6 M aqueous solution of hydrochloric acid (10 volumes).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isoxazole-3-carboxylic acid as a solid.

-

Step 2: Formation of Isoxazole-3-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

-

Materials:

-

Isoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isoxazole-3-carboxylic acid (1.0 eq) in dry toluene (10 volumes).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude isoxazole-3-carbonyl chloride is typically used in the next step without further purification.

-

Step 3: Synthesis of 2-Diazo-1-(isoxazol-3-yl)ethanone

This procedure describes the formation of the α-diazoketone intermediate using the Arndt-Eistert reaction. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Materials:

-

Isoxazole-3-carbonyl chloride

-

Diazomethane (CH₂N₂) in diethyl ether (prepared from a suitable precursor like Diazald®)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude isoxazole-3-carbonyl chloride (1.0 eq) in anhydrous diethyl ether (10 volumes) and cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) to the stirred solution of the acyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the diazoketone is often indicated by a color change.

-

After the reaction is complete (monitored by TLC), carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

The ethereal solution of 2-diazo-1-(isoxazol-3-yl)ethanone is typically used directly in the next step. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.

-

Step 4: Rhodium-Catalyzed N-H Insertion to this compound

This final step involves a modern and efficient method for the formation of the α-amino ketone via a rhodium-catalyzed N-H insertion.

-

Materials:

-

Ethereal solution of 2-diazo-1-(isoxazol-3-yl)ethanone

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or as a gas)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a solution of 2-diazo-1-(isoxazol-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane (20 volumes) under an inert atmosphere, add a solution of ammonia (2.0-3.0 eq).

-

Add a catalytic amount of rhodium(II) acetate dimer (1-2 mol%).

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired this compound.

-

Visualizations

The following diagrams illustrate the overall experimental workflow for the synthesis.

Application Notes and Protocols: Reactions of 2-Amino-1-(isoxazol-3-yl)ethanone with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of derivatives of 2-amino-1-(isoxazol-3-yl)ethanone, a valuable building block in medicinal chemistry. The isoxazole moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antibacterial activities.[1][2] The primary amino group and the adjacent ketone functionality of this compound serve as key handles for introducing molecular diversity through reactions with various electrophiles, leading to the generation of novel chemical entities with potential therapeutic value.

Overview of Reactions with Electrophiles

The primary amino group of this compound is a nucleophilic center that readily reacts with a variety of electrophilic reagents. The two main classes of reactions explored in the context of drug discovery are N-acylation and N-alkylation.

-

N-Acylation: This reaction involves the introduction of an acyl group to the nitrogen atom, typically through reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). The resulting N-acyl-2-amino-1-(isoxazol-3-yl)ethanone derivatives are of significant interest as they can mimic peptide bonds and introduce functionalities that can interact with biological targets.

-

N-Alkylation: This process involves the attachment of an alkyl or arylalkyl group to the amino functionality, usually by reaction with alkyl halides. N-alkylation can modulate the physicochemical properties of the parent molecule, such as lipophilicity and basicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

The general reaction schemes for these transformations are depicted below.

Applications in Drug Discovery

The isoxazole ring is a key component in several FDA-approved drugs and clinical candidates.[1] The modification of the this compound core through electrophilic reactions can lead to the discovery of novel drug candidates with a wide range of biological activities.

-

Anticancer Activity: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and shown to be potent inhibitors of FLT3, a target in acute myeloid leukemia.[2] This highlights the potential of N-functionalized aminoisoxazoles in oncology.

-

Anti-inflammatory Activity: Isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2]

-

Antibacterial and Antifungal Activity: The isoxazole scaffold is present in several antimicrobial agents.[3][4] Derivatization of this compound can lead to new compounds with improved potency and spectrum of activity.

Experimental Protocols

The following protocols are generalized procedures adapted from reactions on analogous compounds due to the limited availability of specific literature for this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for N-Acylation

This protocol is adapted from the N-acylation of amino acids and other amino-heterocycles.[3]

Materials:

-

This compound hydrochloride

-

Acyl chloride or anhydride (1.1 equivalents)

-

Triethylamine (2.2 equivalents) or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Suspend this compound hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

| Parameter | Value/Condition | Reference |

| Solvent | Dichloromethane, Tetrahydrofuran | [3] |

| Base | Triethylamine, Pyridine | [3] |

| Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 2 - 24 hours | [3] |

| Typical Yield | 70 - 95% (based on analogous reactions) | [3] |

General Protocol for N-Alkylation

This protocol is based on the N-alkylation of structurally similar 2-aminobenzothiazoles.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl iodide or bromide) (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., acetone, DMF, acetonitrile)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone, DMF), add the base (e.g., potassium carbonate, 1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equivalents) and heat the reaction mixture to a temperature between 50 °C and reflux, depending on the reactivity of the alkyl halide.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

After cooling to room temperature, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the N-alkylated product.

| Parameter | Value/Condition |

| Solvent | Acetone, DMF, Acetonitrile |

| Base | K₂CO₃, NaH, Cs₂CO₃ |

| Temperature | 50 °C to reflux |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 60 - 90% (based on analogous reactions) |

Characterization Data for Analogous N-Acyl Derivatives

The following table summarizes characterization data for N-acyl derivatives of a similar 2-amino-heterocyclic scaffold, providing an expectation for the types of data to be obtained for derivatives of this compound.[3]

| Compound | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | C₁₇H₁₄BrN₃O₃ | 70 | 281-283 | 12.74 (s, 1H, -NH), 8.06 (d, 2H), 7.49 (d, 2H), 7.27 (d, 2H), 7.03 (d, 2H), 4.32 (s, 2H, -CH₂), 3.34 (s, 3H, -OCH₃) | 164.7, 163.4, 160.2, 137.6, 132.0, 131.5, 130.9, 123.9, 120.6, 114.3, 56.0, 34.6 | 387 (M+), 389 (M+2) |

| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | C₁₆H₁₁BrN₄O₄ | 75 | 294-296 | 12.31 (s, 1H, -NH), 8.86 (s, 1H), 8.41-8.38 (dd, 2H), 7.75 (t, 1H), 7.49 (d, 2H), 7.27 (d, 2H), 4.33 (s, 2H, -CH₂) | 165.6, 163.3, 161.4, 148.2, 137.4, 135.1, 134.0, 132.0, 131.5, 130.7, 127.5, 123.6, 120.7, 34.7 | 402 (M+), 404 (M+2) |

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Acyl chlorides and alkyl halides are often corrosive and lachrymatory; handle with care.

-

Anhydrous solvents and reagents are sensitive to moisture; use appropriate techniques for handling them.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Amino-1-(isoxazol-3-yl)ethanone in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-1-(isoxazol-3-yl)ethanone as a versatile starting material in the synthesis of various kinase inhibitors. The isoxazole moiety serves as a key pharmacophore in a range of compounds targeting critical kinases involved in cell cycle regulation and angiogenesis, such as Polo-like kinases (Plks), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met proto-oncogene.

Introduction to this compound as a Synthetic Precursor

This compound is a valuable building block for the construction of heterocyclic scaffolds central to the structure of numerous kinase inhibitors. Its α-amino ketone functionality allows for facile cyclocondensation reactions to generate substituted pyridine and other heterocyclic systems, which are prevalent in clinically relevant kinase inhibitors. The isoxazole ring itself can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases.

Synthesis of 2-Amino-isoxazolopyridine Derivatives as Polo-like Kinase (Plk) Inhibitors

This section details a proposed synthetic pathway and the reported biological activities of 2-amino-isoxazolopyridine derivatives as inhibitors of Polo-like kinases, a family of serine/threonine kinases that are key regulators of the cell cycle.

Proposed Synthetic Protocol

A plausible synthetic route to 2-amino-isoxazolopyridines starting from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent. This approach, based on established methods for 2-aminopyridine synthesis, offers a straightforward method to construct the core scaffold of these potent kinase inhibitors.

General Procedure for the Synthesis of 2-Amino-isoxazolopyridine Derivatives:

-

To a solution of this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate; 1.1 equivalents) and a base (e.g., sodium acetate, triethylamine; 2 equivalents).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-amino-isoxazolopyridine product.

-

Further functionalization of the 2-amino-isoxazolopyridine core can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents and optimize biological activity.

Quantitative Data: Inhibition of Polo-like Kinases

Several 2-amino-isoxazolopyridine derivatives have demonstrated potent and selective inhibition of Polo-like kinases. The following table summarizes the reported IC50 values for representative compounds.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| TC-S7005 | Plk2 | 4 | [1] |

| TC-S7005 | Plk3 | 24 | [1] |

| TC-S7005 | Plk1 | 214 | [1] |

| Hit 1 | Plk1 | 1490 | [1] |

| Hit 2 | Plk1 | 3790 | [1] |

| Hit 3 | Plk1 | 5260 | [1] |

| Hit 4 | Plk1 | 6350 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Polo-like kinase signaling pathway and a general workflow for the synthesis and evaluation of isoxazole-based kinase inhibitors.

References

Application Notes and Protocols: 2-Amino-1-(isoxazol-3-yl)ethanone as a Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its utility stems from its favorable physicochemical properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets. The 2-amino-1-(isoxazol-3-yl)ethanone scaffold, in particular, offers a versatile platform for the development of novel therapeutics. The primary amine and the ketone moiety provide convenient handles for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This document provides an overview of the applications of this scaffold, detailed synthetic protocols, and methods for biological evaluation.

Synthetic Protocols

The synthesis of the this compound scaffold can be approached through a multi-step sequence starting from isoxazole-3-carboxylic acid. A plausible and versatile method involves the Arndt-Eistert homologation, which extends the carbon chain of the carboxylic acid by one methylene group.

Protocol 1: Synthesis of Isoxazole-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of isoxazole carboxylic acids.

Materials:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Vinyl ether

-

Triethylamine

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cycloaddition: In a round-bottom flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in diethyl ether.

-

Add vinyl ether to the solution.

-

Cool the mixture in an ice bath and slowly add triethylamine dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl isoxazole-3-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a solution of NaOH in water and ethanol.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

-

The isoxazole-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound Hydrochloride (via Arndt-Eistert Homologation)

This protocol outlines a potential synthetic route.

Materials:

-

Isoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Diazomethane (CH₂N₂) in diethyl ether (use with extreme caution)

-

Silver benzoate (AgOBz)

-

Triethylamine

-

Methanol

-

Hydrochloric acid (HCl) in diethyl ether

-

Anhydrous diethyl ether

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend isoxazole-3-carboxylic acid in anhydrous diethyl ether.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude isoxazole-3-carbonyl chloride.

-

Diazoketone Formation (Perform in a fume hood with a blast shield): Dissolve the crude isoxazole-3-carbonyl chloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a freshly prepared, cold ethereal solution of diazomethane until a persistent yellow color is observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Wolff Rearrangement and Amine Formation: In a separate flask, prepare a solution of silver benzoate in triethylamine and methanol.

-

Add the diazoketone solution to the silver benzoate solution at a controlled rate.

-

Stir the reaction mixture at room temperature overnight.

-

Amine Isolation: The resulting product is a protected amine. To obtain the primary amine, the protecting group needs to be removed. The specific deprotection step will depend on the intermediate formed.

-

Alternative Final Step (Gabriel Synthesis from Haloketone):

-

Treat the diazoketone with HCl in ether to form the 2-chloro-1-(isoxazol-3-yl)ethanone.

-

React the chloroketone with potassium phthalimide.

-